REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[C:10]1(=[O:20])[NH:14][C:13](=[O:15])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.[K]>CN(C=O)C>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:14]2[C:13](=[O:15])[C:12]3=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]3[C:10]2=[O:20])=[CH:4][CH:3]=1 |f:1.2,^1:20|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated with CHCl3 (200 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with CHCl3 (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were successively washed with aqueous 0.2 M NaOH (200 mL) and H2O (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a crude solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |